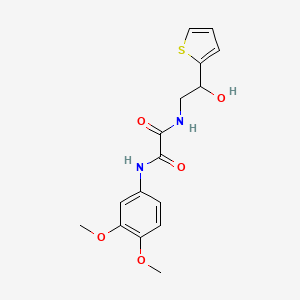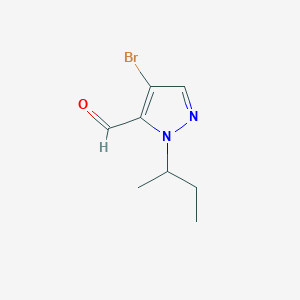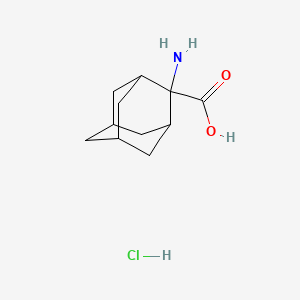
N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mechanisms of Lignin Model Compound Acidolysis
Revisiting Acidolysis Mechanisms of Lignin
Research on dimeric non-phenolic β-O-4-type lignin model compounds, including those with methoxy and dimethoxy phenyl groups, elucidates the complex mechanisms involved in lignin acidolysis. Such studies highlight the significance of γ-hydroxymethyl groups and the hydride transfer mechanism in benzyl-cation-type intermediates, offering insights into the degradation and transformation pathways relevant to similar complex organic molecules (Yokoyama, 2015).
Carcinogen Metabolite Biomarkers
Human Urinary Carcinogen Metabolites as Biomarkers
Understanding the metabolism and biological impact of carcinogens, including the role of metabolites derived from various compounds, is crucial. Studies in this area provide a framework for investigating the metabolic transformations and potential toxicological effects of complex molecules, which may be analogous to research applications concerning "N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide" (Hecht, 2002).
Environmental Fate of Surfactants
Alkylphenol Ethoxylates in the Environment
Investigating the degradation, environmental fate, and endocrine-disrupting potential of alkylphenol ethoxylates (APEs) sheds light on the ecological and health impacts of synthetic compounds. This research is pertinent to understanding the broader implications of structurally complex molecules on the environment and human health (Ying, Williams, & Kookana, 2002).
Therapeutic Targets for Oxaluria
Stiripentol and Oxalate Reduction
The identification of therapeutic targets, such as lactate dehydrogenase for reducing oxaluria, demonstrates the potential medical applications of understanding and manipulating the biochemical pathways of complex molecules. Such insights are valuable for developing treatments for metabolic disorders and could be relevant to research involving "this compound" (Letavernier & Daudon, 2020).
Chemistry and Coordination of Thioureas
Thioureas in Coordination Chemistry
The exploration of 1-(acyl/aroyl)-3-(substituted) thioureas in coordination chemistry, including their biological properties and applications, provides a basis for understanding the multifaceted roles that similar complex molecules can play in scientific research. This area of study is integral for the development of novel materials, pharmaceuticals, and catalysts (Saeed, Flörke, & Erben, 2014).
Propriétés
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-22-12-6-5-10(8-13(12)23-2)18-16(21)15(20)17-9-11(19)14-4-3-7-24-14/h3-8,11,19H,9H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECVKHCVRIEXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyclopentyl-7-[(2,5-difluorobenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3006373.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]benzaldehyde](/img/structure/B3006378.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)


![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)

![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)
![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B3006394.png)

![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)
